![molecular formula C21H15NO B2973690 2-(4-Benzoylphenyl)-2-phenylacetonitrile CAS No. 338791-77-8](/img/structure/B2973690.png)
2-(4-Benzoylphenyl)-2-phenylacetonitrile
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Overview
Description
2-(4-Benzoylphenyl)-2-phenylacetonitrile (2-BPAP) is a highly versatile compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of a number of organic compounds and is used as a starting material for a variety of reactions. 2-BPAP has a wide range of uses in the laboratory, including synthesis, spectroscopy, and biochemistry.
Scientific Research Applications
Polymerization
The methacrylate moiety in 4-Benzoylphenyl methacrylate allows for participation in polymerization reactions. This could potentially be true for 2-(4-Benzoylphenyl)-2-phenylacetonitrile as well, given the structural similarities. The resulting polymers can have interesting properties depending on the polymerization conditions.
Nanoparticle Formation
The compound can be used in the formation of nanoparticles. For instance, 97 nm-sized nanoparticles were obtained using a dispersion polymerization technique with N -4-benzoylphenyl methacrylamide, a related compound .
Photoreactivity
The benzoylphenyl group introduces a bulky aromatic ring that can influence reactivity and physical properties. This group, present in both 4-Benzoylphenyl methacrylate and potentially 2-(4-Benzoylphenyl)-2-phenylacetonitrile, can exhibit photoreactivity .
Surface Coating
The UV-mediated photo-reactivity of the compound can be used for surface coating applications. For example, photoreactive polymeric nanoparticles were successfully bonded onto parylene C (PC) polymer coatings .
Material Science
Due to its photoreactivity properties, the compound can lead to major innovative developments and applications in the Materials Science field .
Chemical Synthesis
The compound can be used as a starting material in various chemical syntheses. For example, 4-Benzoylphenyl methacrylate is synthesized from methacrylic acid and 4-benzoylphenol.
Mechanism of Action
Target of Action
Similar compounds such as p-benzoyl-l-phenylalanine have been found to interact with tyrosine-protein phosphatase non-receptor type 1 and tyrosine–trna ligase, cytoplasmic . These proteins play crucial roles in cellular processes such as protein synthesis and signal transduction .
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to protein synthesis and signal transduction .
Result of Action
Based on the potential targets of similar compounds, it can be hypothesized that this compound may influence cellular processes such as protein synthesis and signal transduction .
properties
IUPAC Name |
2-(4-benzoylphenyl)-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUGYQSOWOVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylphenyl)-2-phenylacetonitrile |
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